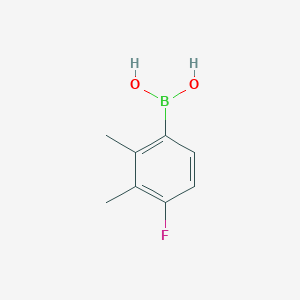

(4-Fluoro-2,3-dimethylphenyl)boronic acid

Descripción general

Descripción

(4-Fluoro-2,3-dimethylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a fluorinated and dimethyl-substituted phenyl ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Mecanismo De Acción

Target of Action

The primary target of 4-Fluoro-2,3-dimethylphenylboronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid transfers formally nucleophilic organic groups from boron to palladium . This results in the formation of a new Pd-C bond .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . Its properties have been tailored for application under specific SM coupling conditions .

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond . This is a crucial step in many organic synthesis reactions, including the production of pharmaceuticals and fine chemicals .

Action Environment

The action of 4-Fluoro-2,3-dimethylphenylboronic acid is influenced by several environmental factors. The compound is generally environmentally benign , and its reaction conditions are exceptionally mild and functional group tolerant . It should be stored at 2-8°c to maintain its stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of (4-Fluoro-2,3-dimethylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-fluoro-2,3-dimethylphenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert atmosphere conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar catalytic processes but optimized for larger batch sizes and higher efficiency. Continuous flow processes and the use of more robust catalysts can enhance the scalability and cost-effectiveness of the production .

Análisis De Reacciones Químicas

Types of Reactions

(4-Fluoro-2,3-dimethylphenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or vinyl-aryl compounds.

Esterification: The boronic acid group can react with diols to form boronate esters, which are useful intermediates in various organic transformations.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Potassium carbonate, sodium hydroxide, or potassium acetate are frequently used to facilitate the reactions.

Solvents: Tetrahydrofuran, toluene, or dimethylformamide are typical solvents used in these reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Resulting from oxidation reactions.

Boronate Esters: Produced via esterification reactions.

Aplicaciones Científicas De Investigación

(4-Fluoro-2,3-dimethylphenyl)boronic acid has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

Similar Compounds

- (4-Fluoro-3,5-dimethylphenyl)boronic acid

- (4-Methoxyphenyl)boronic acid

- (3,4-Difluorophenyl)boronic acid

Uniqueness

(4-Fluoro-2,3-dimethylphenyl)boronic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and the properties of the resulting products. The presence of both fluorine and methyl groups can enhance the compound’s stability and its ability to participate in selective reactions .

Actividad Biológica

(4-Fluoro-2,3-dimethylphenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in cancer therapy and antimicrobial treatments.

This compound belongs to the class of boronic acids, characterized by the presence of a boron atom bonded to a phenyl group. The specific substitutions on the phenyl ring contribute to its unique reactivity and biological properties. The synthesis of this compound typically involves the reaction of 4-fluoro-2,3-dimethylphenol with a boron reagent under controlled conditions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that boronic acids exhibit significant anticancer properties. A study demonstrated that derivatives of boronic acids, including those with similar structures to this compound, showed cytotoxic effects against prostate cancer cells (PC-3). The viability of these cancer cells decreased significantly upon treatment with these compounds, while healthy cells remained largely unaffected .

Table 1: Anticancer Activity of Boronic Acid Derivatives

| Compound | Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|---|

| This compound | PC-3 | 5 | 33 |

| B5 | PC-3 | 5 | 33 |

| B7 | PC-3 | 5 | 44 |

| Control (Healthy Cells) | L929 | - | 95 |

2. Antimicrobial Activity

Boronic acids have also been evaluated for their antimicrobial properties. In vitro studies have shown that this compound exhibits activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The inhibition zones measured during these studies ranged from 7 to 13 mm, indicating a moderate level of antimicrobial efficacy .

Table 2: Antimicrobial Efficacy of Boronic Acid Derivatives

| Compound | Microorganism | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 10 |

| B1 | E. coli | 9 |

| B5 | MRSA | 12 |

| Control | - | - |

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of proteasome activity in cancer cells. This inhibition leads to the accumulation of pro-apoptotic factors and subsequent cell death. Additionally, its ability to disrupt bacterial cell wall synthesis contributes to its antimicrobial effects.

Case Studies and Research Findings

- Cytotoxicity Studies : In a controlled experiment involving prostate cancer cell lines, it was found that treatment with boronic acid derivatives resulted in significant cytotoxicity at concentrations as low as 0.5 µM . This highlights the potential for using such compounds in targeted cancer therapies.

- Antioxidant Properties : Beyond anticancer and antimicrobial activities, studies have also demonstrated that certain boronic acids possess antioxidant properties comparable to established antioxidants like α-tocopherol and butylated hydroxytoluene (BHT) . This suggests potential applications in preventing oxidative stress-related diseases.

Propiedades

IUPAC Name |

(4-fluoro-2,3-dimethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO2/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACGHVGDEQRIFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)F)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50514405 | |

| Record name | (4-Fluoro-2,3-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211495-31-7 | |

| Record name | B-(4-Fluoro-2,3-dimethylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211495-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Fluoro-2,3-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.